molecular formula C17H15ClN2OS2 B4064204 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)butanamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)butanamide

Cat. No.: B4064204
M. Wt: 362.9 g/mol
InChI Key: JKOLDOFOLMBOEH-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)butanamide is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)butanamide typically involves the reaction of 2-mercaptobenzothiazole with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorophenyl group or to modify the benzothiazole ring.

    Substitution: The chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or modified benzothiazole derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)butanamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, while the sulfanyl group can form covalent bonds with thiol groups in proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-phenylethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(4-chlorophenyl)ethanone
  • 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2-furyl)ethanone

Uniqueness

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its potential as a pharmacophore, while the benzothiazole ring provides a versatile scaffold for further modifications.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c1-2-14(16(21)19-12-9-7-11(18)8-10-12)22-17-20-13-5-3-4-6-15(13)23-17/h3-10,14H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOLDOFOLMBOEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)Cl)SC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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